

Esculentin-2JDb UniProt accession number and database information

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Compound of Interest

Compound Name: *Esculentin-2JDb*

Cat. No.: *B1576660*

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Esculentin-2JDb: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentin-2JDb is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Jingdong frog, *Odorrana jingdongensis*. As a member of the esculentin-2 family of amphibian defense peptides, it displays a broad spectrum of activity against various microorganisms. This document provides a detailed technical guide on **Esculentin-2JDb**, consolidating its database information, biochemical properties, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and potential therapeutic development of this promising bioactive peptide.

Database and Biochemical Information

Esculentin-2JDb is cataloged in the Universal Protein Resource (UniProt) database, providing a standardized source of its sequence and basic annotations.

Parameter	Value / Information	Source
UniProt Accession Number	B3A0M9	[1]
Amino Acid Sequence	GIFTLIKGAALKLIGKTVAKEAG KTGLELMACKITNQC	[1]
Molecular Formula	C ₁₆₄ H ₂₈₅ N ₄₅ O ₄₄ S ₂	Calculated
Monoisotopic Mass	3819.12 Da	[1]
Average Mass	3822.0 Da	Calculated
Length	37 Amino Acids	[1]
Biological Source	Odorrana jingdongensis (Jingdong frog)	[1]
Cellular Location	Secreted	UniProt
Keywords	Antimicrobial, Antibiotic, Amphibian defense peptide	UniProt

Experimental Protocols

The isolation and characterization of **Esculentin-2JDb** involve a multi-step process, as detailed in the primary literature describing antimicrobial peptides from *Odorrana jingdongensis*.[\[2\]](#)

Peptide Isolation and Purification

- Collection of Skin Secretions: Skin secretions from *Odorrana jingdongensis* are collected through a non-invasive method of mild electrical stimulation.
- Lyophilization: The collected secretions are immediately lyophilized to preserve the integrity of the peptides.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - The lyophilized crude secretion is redissolved in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water).

- The solution is then subjected to RP-HPLC on a C18 column.
- A linear gradient of an organic solvent (e.g., acetonitrile in 0.1% trifluoroacetic acid) is used to elute the peptides.
- Fractions are collected and monitored at a specific wavelength (e.g., 214 nm).
- Fractions containing peptides of interest are further purified using a shallower gradient on the same or a different type of C18 column until a pure peptide is obtained.

Peptide Sequencing and Mass Spectrometry

- Mass Spectrometry:
 - The molecular mass of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
- de novo Sequencing:
 - The amino acid sequence is determined using tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID).
 - The fragmentation pattern of the peptide is analyzed to deduce the sequence of amino acids.
- Edman Degradation:
 - Automated Edman degradation can be used to confirm the N-terminal sequence of the peptide, providing validation for the MS/MS data.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

- Microorganism Preparation: Bacterial strains (e.g., *Escherichia coli*, *Staphylococcus aureus*) are cultured in appropriate broth to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 1×10^5 CFU/mL).

- **Peptide Dilution:** The purified **Esculentin-2JDb** is serially diluted in the appropriate broth in a 96-well microtiter plate.
- **Incubation:** The standardized bacterial suspension is added to each well containing the peptide dilutions.
- **MIC Determination:** The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Activity Assay

- **Erythrocyte Preparation:** Fresh red blood cells (e.g., from rabbit or human) are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).
- **Peptide Incubation:** The washed erythrocytes are incubated with various concentrations of **Esculentin-2JDb** at 37°C for a defined period (e.g., 1 hour).
- **Hemolysis Measurement:** The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 570 nm).
- **Calculation:** The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, induced by a detergent like Triton X-100) and a negative control (0% hemolysis, buffer only).

Biological Activity

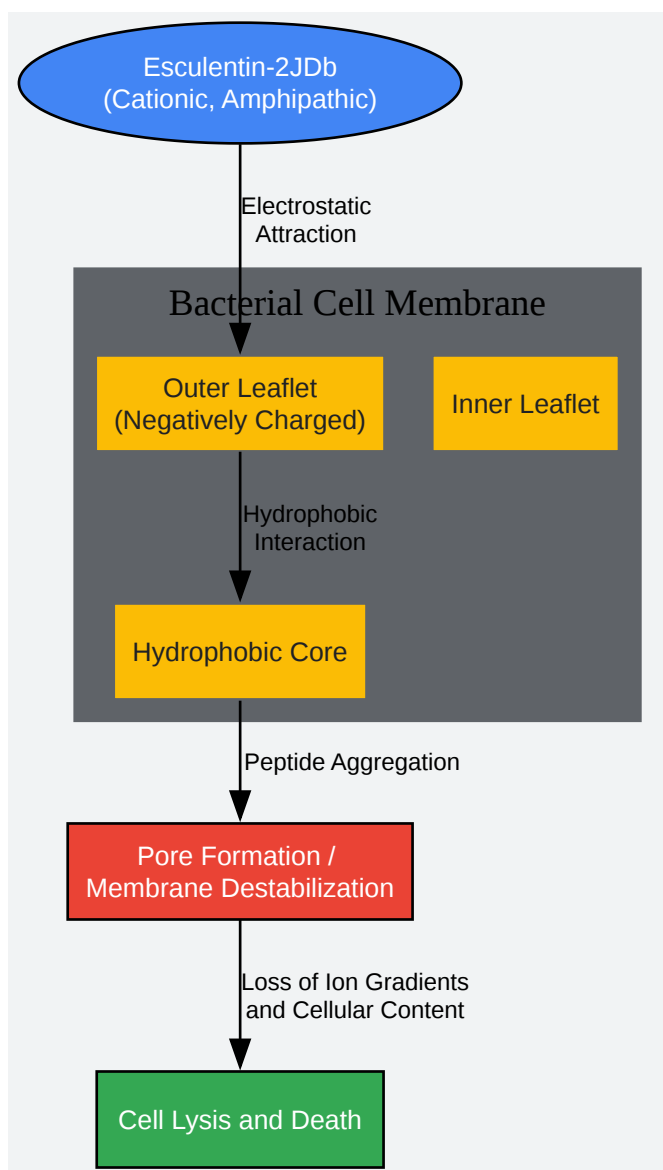
Esculentin-2JDb exhibits significant antimicrobial properties against a range of microorganisms.

Activity	Organism	Value
Antimicrobial	Escherichia coli (Gram-negative)	Data not publicly available
Antimicrobial	Staphylococcus aureus (Gram-positive)	Data not publicly available
Hemolytic	Rabbit Erythrocytes	Data not publicly available

Note: While the primary literature confirms the antimicrobial and hemolytic activities of peptides from *Odorrana jingdongensis*, the specific quantitative data (e.g., MIC values) for **Esculentin-2JDb** are not detailed in the available abstracts.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **Esculentin-2JDb** have not been fully elucidated. However, based on its structural characteristics as a cationic and amphipathic peptide, its primary mechanism of action is likely the disruption of microbial cell membranes.

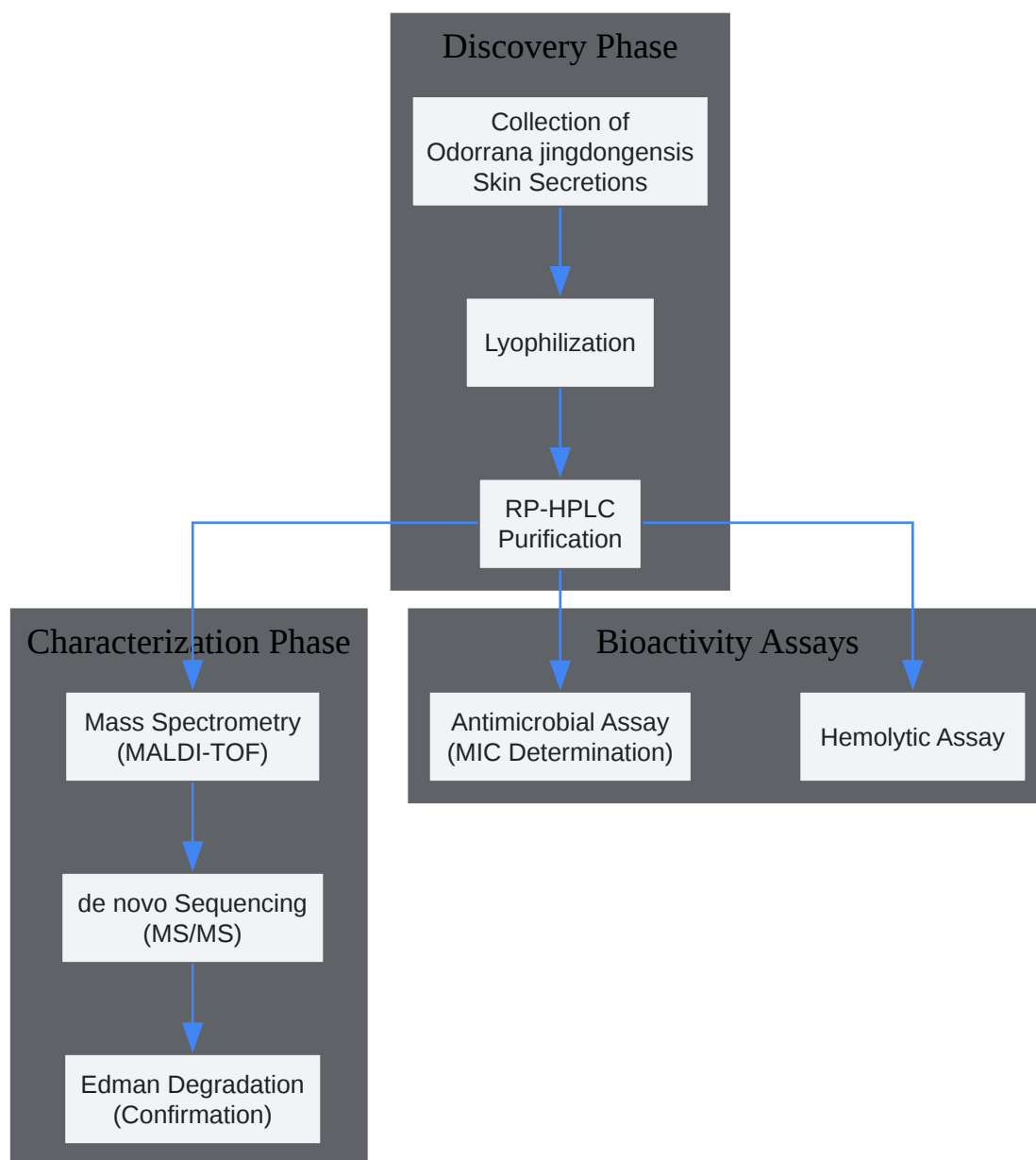


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Caption: Proposed mechanism of **Esculentin-2JDb** antimicrobial action.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of **Esculentin-2JDb**.



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Caption: Workflow for **Esculentin-2JDb** discovery and characterization.

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References

- 1. orcid.org [orcid.org]
- 2. Antimicrobial peptides from the skin of the Asian frog, *Odorrana jingdongensis*: de novo sequencing and analysis of tandem mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
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